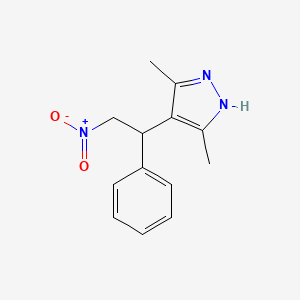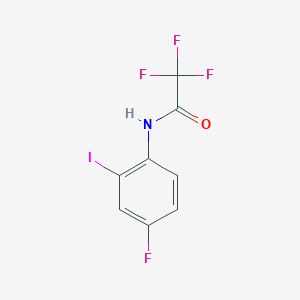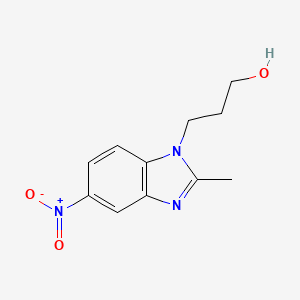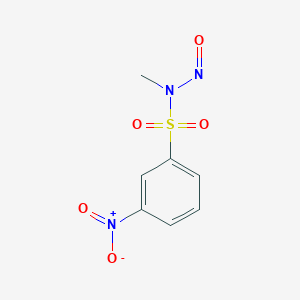![molecular formula C15H12Br2ClNO B14212162 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- CAS No. 832690-99-0](/img/structure/B14212162.png)
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 6 positions, and a 2-chloroethoxy methyl group at the 9 position. Carbazole derivatives are known for their applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- typically involves the bromination of carbazole followed by the introduction of the 2-chloroethoxy methyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The subsequent reaction with 2-chloroethanol in the presence of a base like potassium carbonate or sodium hydride introduces the 2-chloroethoxy methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors for bromination and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups via reactions such as Suzuki coupling or Kumada coupling.
Oxidation and Reduction: The carbazole core can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.
Nucleophilic Substitution: The 2-chloroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Kumada Coupling: Uses Grignard reagents and nickel or palladium catalysts.
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Carbazoles: Products of Suzuki or Kumada coupling.
Carbazole-quinones: Products of oxidation.
Dihydrocarbazoles: Products of reduction.
Aplicaciones Científicas De Investigación
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for use in OLEDs and solar cells.
Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its aromatic structure and functional groups.
Material Science: Used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers (electrons or holes) through its conjugated system. The bromine atoms and the 2-chloroethoxy group can influence the electronic properties by altering the electron density and the molecular orbitals.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: Similar structure but with a 2-ethylhexyl group instead of a 2-chloroethoxy methyl group.
3,6-Dibromo-9-phenyl-9H-carbazole: Similar structure but with a phenyl group at the 9 position.
3,6-Dibromo-9-hexyl-9H-carbazole: Similar structure but with a hexyl group at the 9 position.
Uniqueness
The presence of the 2-chloroethoxy methyl group in 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- makes it unique compared to other carbazole derivatives. This group can participate in additional chemical reactions, providing more versatility in synthetic applications. Additionally, the electronic effects of the 2-chloroethoxy group can influence the compound’s properties in organic electronics and other applications.
Propiedades
Número CAS |
832690-99-0 |
|---|---|
Fórmula molecular |
C15H12Br2ClNO |
Peso molecular |
417.52 g/mol |
Nombre IUPAC |
3,6-dibromo-9-(2-chloroethoxymethyl)carbazole |
InChI |
InChI=1S/C15H12Br2ClNO/c16-10-1-3-14-12(7-10)13-8-11(17)2-4-15(13)19(14)9-20-6-5-18/h1-4,7-8H,5-6,9H2 |
Clave InChI |
ZMNWDSAVXBJYSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C3=C(N2COCCCl)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)


![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)

![[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid](/img/structure/B14212141.png)
![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)

![1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14212155.png)
